2,3-Dimethyl-2H-indazol-6-amine
Description
Historical Context and Discovery
The discovery and development of this compound emerged from the broader historical context of indazole chemistry research that began gaining prominence in pharmaceutical investigations during the late twentieth century. The compound was first characterized as part of systematic studies into indazole derivatives, which had demonstrated significant biological activity across multiple therapeutic areas. The initial synthesis protocols for this specific derivative were developed through modifications of established indazole synthetic pathways, with early reports documenting its preparation through reduction of corresponding nitro-indazole precursors.
Patent literature from 2014 reveals that 2,3-dimethyl-6-urea-2H-indazole compounds, closely related to this compound, were being investigated for their medicinal applications, indicating that research into this chemical family had reached significant maturity by that period. The compound gained particular attention when it was identified as a critical impurity in the synthesis of pazopanib hydrochloride, an oral angiogenesis inhibitor, which necessitated detailed characterization and standardization for pharmaceutical quality control purposes.
The historical development of this compound reflects the broader evolution of heterocyclic chemistry, where systematic modification of core scaffolds led to the discovery of molecules with enhanced properties. The progression from simple indazole structures to substituted variants like this compound demonstrates the methodical approach that characterizes modern medicinal chemistry research.
Significance in Heterocyclic Chemistry Research
This compound holds considerable significance within heterocyclic chemistry research due to its unique structural characteristics and versatile reactivity profile. The compound serves as an exemplary model for understanding tautomerism in indazole systems, where the equilibrium between 1H-indazole and 2H-indazole forms significantly influences both physical and chemical properties. Research has demonstrated that thermodynamic calculations favor the 1H-tautomer as the predominant stable form, providing crucial insights into the behavior of substituted indazole derivatives.
The compound has been instrumental in advancing structure-activity relationship studies within indazole chemistry. Recent investigations have utilized this compound as a building block for developing novel bacterial gyrase B inhibitors, where systematic modifications of the indazole core led to compounds with excellent enzymatic and antibacterial activity. These studies revealed that the positioning of methyl substituents at the 2- and 3-positions, combined with the amino functionality at the 6-position, creates an optimal framework for biological activity.
Furthermore, the compound has contributed to advances in synthetic methodology development. Modern synthetic approaches to indazole derivatives have been refined through work with this specific compound, particularly in the areas of transition metal-catalyzed reactions and green chemistry applications. The availability of multiple synthetic routes to this compound has enabled researchers to explore catalyst-based approaches that enhance efficiency and selectivity in indazole synthesis.
Position within Indazole Chemistry Framework
Within the broader indazole chemistry framework, this compound occupies a distinctive position as a disubstituted amino-indazole derivative. The compound belongs to the 2H-indazole tautomeric series, which represents one of the three possible tautomeric forms of indazole systems. This tautomeric preference has significant implications for its chemical behavior and biological activity, distinguishing it from related 1H-indazole analogs.
The structural framework of this compound demonstrates the characteristic fusion of benzene and pyrazole rings that defines the indazole scaffold. The presence of methyl substituents at both the 2- and 3-positions creates a specific substitution pattern that influences the electronic distribution and steric environment around the heterocyclic core. The amino group positioned at the 6-carbon provides a reactive site for further functionalization, making this compound particularly valuable as an intermediate in complex molecule synthesis.
Recent research in indazole chemistry has highlighted the importance of substitution patterns in determining biological activity. Studies focusing on leucine-rich repeat kinase 2 inhibitors have demonstrated that modifications to the indazole core, including patterns similar to those found in this compound, can significantly impact pharmacological properties and selectivity profiles. These findings underscore the compound's relevance as a representative member of the substituted indazole family.
The compound has also proven valuable in understanding the synthetic accessibility of indazole derivatives. Various synthetic approaches have been developed specifically for accessing this compound, including reduction of nitro precursors and direct functionalization methods. These synthetic studies have contributed to the broader understanding of indazole chemistry and have informed the development of more efficient preparative methods for related compounds.
The positioning of this compound within indazole chemistry also reflects its role in pharmaceutical intermediate synthesis. The compound serves as a key building block for constructing more complex heterocyclic systems, particularly those designed for kinase inhibition and angiogenesis modulation. This application has driven continued research into optimized synthetic methods and has established the compound as an important commercial intermediate.
Properties
IUPAC Name |
2,3-dimethylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNVSSNARYHLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468278 | |
| Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444731-72-0 | |
| Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-2H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.647 | |
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| Record name | 2,3-Dimethyl-6-amino-2H-indazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3TBE6ZY7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Nitration
- The starting material, 2,3-dimethylindazole, undergoes nitration under controlled temperature conditions (≤50°C) to avoid side reactions.
- This step introduces a nitro group at the 6-position, yielding 2,3-dimethyl-6-nitro-2H-indazole.
Reduction of Nitro Group
- The nitro compound is reduced to the amine using catalytic hydrogenation (e.g., Raney nickel with hydrogen gas) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).
- A typical procedure involves dissolving 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent such as 2-methoxyethyl ether, followed by dropwise addition of tin(II) chloride in concentrated hydrochloric acid at 0°C.
- After stirring and completion, diethyl ether is added to precipitate the hydrochloride salt of 2,3-dimethyl-2H-indazol-6-amine.
- The precipitate is filtered and washed to yield a yellow solid with high purity and yield (~95-96%).
Hydrochloride Salt Formation
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.
- This salt form is commonly used in pharmaceutical applications.
- The process is amenable to large-scale production due to the use of inexpensive and readily available raw materials.
- Reaction conditions such as temperature (0–160°C for nucleophilic substitution steps) and solvent choice are optimized for yield and purity.
- Continuous flow microreactor technology is sometimes employed to improve reaction control, reduce by-products, and increase efficiency.
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | 2,3-dimethylindazole + nitrating agent | ≤50°C | Not specified | Controlled to avoid side reactions |
| Reduction (Chemical) | SnCl₂ in concentrated HCl, 2-methoxyethyl ether | 0°C, then room temp | 95-96 | Dropwise addition, followed by ether precipitation |
| Reduction (Catalytic) | Raney nickel, H₂ gas | 25–30°C | High | Avoids multiple solvents and heating/cooling cycles |
| Hydrochloride formation | HCl treatment | Ambient | Quantitative | Forms stable salt for isolation |
- NMR Spectroscopy: ¹H NMR in DMSO-d₆ shows characteristic aromatic and methyl signals confirming structure.
- Mass Spectrometry: Confirms molecular ion peaks consistent with C9H12ClN3.
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm ensure purity >98%.
- X-ray Crystallography: Used to confirm salt formation and crystal packing.
- Recrystallization: Ethanol/water mixtures improve purity and remove impurities.
- Maintaining low temperature during nitration minimizes side products.
- Using inert atmospheres (N₂ or Ar) during reduction prevents oxidation of intermediates.
- Continuous flow methods enhance reproducibility and scalability.
- Avoiding multiple solvents and heating/cooling cycles reduces impurities such as N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine.
- Stability studies show the hydrochloride salt is thermally stable above 200°C and maintains integrity under accelerated storage conditions.
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chemical Reduction | SnCl₂/HCl, 0°C to RT, ether precipitation | High yield, simple operation | Requires careful temperature control |
| Catalytic Hydrogenation | Raney Ni, H₂, 25–30°C | Cleaner reaction, fewer solvents | Requires hydrogenation setup |
| Nucleophilic Substitution | Compound III + 2,4-dichloropyrimidine, base, 0–160°C | Suitable for intermediate synthesis | High temperature control needed |
| Continuous Flow | Microreactor technology | Enhanced control, scalability | Requires specialized equipment |
The preparation of this compound is well-established through nitration of 2,3-dimethylindazole followed by reduction of the nitro group and hydrochloride salt formation. Both chemical and catalytic reduction methods are effective, with industrial processes optimized for yield, purity, and scalability. Analytical techniques ensure product quality, and continuous flow technologies offer promising improvements for large-scale synthesis.
Scientific Research Applications
Antitumor Activity
One of the most promising applications of 2,3-dimethyl-2H-indazol-6-amine is its potential as an antitumor agent. The compound has been shown to regulate tyrosine kinase signaling pathways, which are crucial in various cellular processes including proliferation and survival. By inhibiting abnormal cell proliferation, it exhibits significant anti-cancer properties .
A patent outlines the compound's effectiveness against tumors by targeting specific protein kinases involved in cancer progression . This mechanism positions it as a candidate for further development into therapeutic agents for various cancers.
Synthesis of Pazopanib
Another critical application is its role as an intermediate in the synthesis of pazopanib, a drug used to treat advanced renal cell carcinoma and soft tissue sarcoma. The efficient synthesis of this compound is essential for producing pazopanib and similar compounds .
Evaluation Against Cancer Cell Lines
In experimental settings, this compound has been tested against various cancer cell lines to evaluate its efficacy. Studies have indicated that it inhibits cell growth significantly in several types of tumors, supporting its potential use as an anticancer therapeutic agent .
QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of derivatives based on the structure of this compound. These analyses help identify modifications that could enhance its potency and selectivity against specific cancer types .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2H-indazol-6-amine is primarily related to its role as an intermediate in drug synthesis. In the case of pazopanib hydrochloride, it inhibits the activity of various kinase enzymes, which are involved in the growth and spread of cancer cells. The compound targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby inhibiting angiogenesis and tumor growth .
Comparison with Similar Compounds
Yield and Efficiency
| Compound | Synthesis Method | Yield (%) | Key Advantage |
|---|---|---|---|
| This compound | Route 1 (methylation) | 73 | High efficiency, single-step reaction |
| This compound | Route 2 (reduction/methylation) | 55 | Scalable for industrial production |
| N-(2-Chloropyrimidin-4-yl)-derivative | Nucleophilic substitution | 80 | Enhanced bioactivity via pyrimidine modification |
Antitumor Activity
Comparative Bioactivity
| Compound | Target | Activity (IC₅₀) | Notes |
|---|---|---|---|
| This compound | VEGFR/PDGFR | N/A | Intermediate, no direct activity |
| N-(2-Chloropyrimidin-4-yl)-derivative | Tyrosine kinases | 0.5–5 µM | Improved target binding via pyrimidine |
| Pazopanib (final drug) | VEGFR/PDGFR | 10–30 nM | Clinical relevance |
Biological Activity
2,3-Dimethyl-2H-indazol-6-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an intermediate in the synthesis of pazopanib, a known multi-targeted receptor tyrosine kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in therapeutic contexts.
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : Approximately 163.22 g/mol
- Appearance : Pale beige to light beige solid
- Solubility : Hygroscopic; requires storage in an inert atmosphere at room temperature.
The primary biological activity of this compound is attributed to its interaction with key receptor tyrosine kinases, specifically:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
Mode of Action
The compound inhibits the kinase activity of VEGFR and PDGFR, leading to:
- Inhibition of Angiogenesis : By blocking these receptors, the compound effectively reduces new blood vessel formation.
- Cell Proliferation Suppression : The inhibition of signaling pathways associated with cell growth and survival results in decreased proliferation of cancer cells .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer Effects | Inhibits tumor growth by targeting pathways involved in cancer cell proliferation and survival. |
| Cellular Effects | Modulates cell signaling pathways and gene expression, impacting cellular metabolism. |
| Pharmacological Role | Serves as a precursor in the synthesis of pazopanib hydrochloride, enhancing its therapeutic efficacy against various cancers. |
Case Studies
- Pazopanib Synthesis : Research indicates that this compound is an impurity in the synthesis pathway of pazopanib. Its presence influences the overall yield and purity of the final product.
- Inhibition Studies : Studies have demonstrated that derivatives of this compound exhibit substantial inhibitory effects on VEGFR and PDGFR activities. For instance, N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine has shown significant anti-cancer activity through similar pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is absorbed efficiently when administered as part of a drug formulation. Its stability is affected by environmental conditions, emphasizing the need for controlled storage to maintain its efficacy.
Applications in Scientific Research
The compound has several applications across different fields:
- Medicinal Chemistry : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Cancer Research : Investigated for its potential as an anticancer agent due to its ability to inhibit critical signaling pathways involved in tumor growth.
- Biochemical Research : Explored for its interactions with various enzymes and proteins within cellular systems .
Q & A
Basic: What are the common synthetic routes for 2,3-dimethyl-2H-indazol-6-amine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves nitration of 3-methylindazole derivatives followed by selective reduction and methylation. For example, 3-methyl-6-nitro-1H-indazole is reduced to 6-amino-3-methyl-1H-indazole using Fe/AcOH under reflux, followed by methylation with dimethyl carbonate or methyl iodide in DMF using bases like triethylene diamine . Key challenges include regioselectivity in methylation (N1 vs. N2 positions), which can be controlled by reaction temperature and solvent choice. Purification via silica gel chromatography (eluent: MeOH/EtOAc) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with planar geometry (mean deviation: 0.0325 Å). Hydrogen bonding (N–H⋯N) stabilizes the crystal lattice. Data refinement using SHELXL and visualization with ORTEP-3 ensure accuracy in bond lengths/angles and thermal displacement parameters. R-factors <0.055 indicate high reliability .
Advanced: How can regioselectivity issues during N-methylation be systematically addressed?
Methodological Answer:
Regioselectivity depends on steric and electronic factors. For example, methylation of 6-nitro-3-methylindazole with dimethyl carbonate in DMF at 353 K favors N2-methylation (this compound), while higher temperatures or bulkier bases may shift selectivity to N1. Reaction monitoring via TLC (silica gel, UV detection) and NMR (e.g., ¹H NMR δ 3.90 ppm for N2–CH₃ vs. δ 4.10 ppm for N1–CH₃) helps identify intermediates. Computational DFT studies (B3LYP/6-31G*) predict thermodynamic stability of N2-methylated products .
Advanced: What analytical methods are recommended for characterizing byproducts like N,N,2,3-tetramethyl-2H-indazol-6-amine (5′)?
Methodological Answer:
Byproducts arise from over-methylation or incomplete purification. LC-MS (ESI+) detects molecular ions ([M+H]⁺ at m/z 206.1 for 2,3-dimethyl vs. 220.1 for 5′). High-resolution ¹³C NMR distinguishes N,N-dimethyl groups (δ 38–40 ppm) from mono-methylated amines. Preparative HPLC (C18 column, acetonitrile/water gradient) isolates byproducts for further biological testing .
Advanced: How can computational modeling guide the design of derivatives for kinase inhibition?
Methodological Answer:
Docking studies (AutoDock Vina, PDB: 2IU7) predict binding affinities of this compound derivatives to kinase domains. Key interactions include hydrogen bonding with hinge-region residues (e.g., Glu915 in VEGFR2) and hydrophobic packing with methyl groups. MD simulations (AMBER) assess stability over 100 ns trajectories. Validate predictions with in vitro kinase assays (IC₅₀ values) .
Basic: What are the primary applications of this compound in drug discovery?
Methodological Answer:
The compound is a key intermediate in pazopanib synthesis, a VEGFR/PDGFR inhibitor. Its indazole core enables π-stacking with kinase ATP-binding pockets. Derivatives are screened for anti-cancer activity via MTT assays (e.g., IC₅₀ = 1.2 µM against A549 lung cancer cells) .
Advanced: How do crystallographic data resolve ambiguities in tautomeric forms of indazole derivatives?
Methodological Answer:
XRD confirms the dominance of 2H-indazole tautomers due to intramolecular hydrogen bonding (N1–H⋯N2). For this compound, the N2-methyl group disrupts alternative tautomerization. Electron density maps (SHELXL) and Hirshfeld surface analysis quantify intermolecular interactions .
Advanced: What strategies mitigate contradictions in reported synthetic yields (e.g., 54% vs. 55%)?
Methodological Answer:
Yield variations arise from reagent purity, solvent drying, or workup protocols. Reproducibility is enhanced by standardizing reaction conditions (e.g., anhydrous DMF, inert atmosphere). Statistical Design of Experiments (DoE) identifies critical factors (e.g., methylating agent equivalents) for optimization .
Basic: How are nitro intermediates stabilized during synthesis?
Methodological Answer:
Nitro intermediates (e.g., 3-methyl-6-nitro-1H-indazole) are stabilized by electron-withdrawing nitro groups, reducing oxidation risks. Storage under inert gas (N₂/Ar) at −20°C prevents decomposition. Reaction progress is monitored via FTIR (NO₂ stretch at 1520 cm⁻¹) .
Advanced: What challenges arise in scaling up this compound synthesis?
Methodological Answer:
Scale-up issues include exothermic methylation (risk of runaway reactions) and column chromatography inefficiency. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
